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molecular formula C9H10ClNO2 B8754247 3-(Dimethylamino)phenyl chloroformate

3-(Dimethylamino)phenyl chloroformate

Cat. No. B8754247
M. Wt: 199.63 g/mol
InChI Key: HEOKHXCQSGTRQY-UHFFFAOYSA-N
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Patent
US09296732B2

Procedure details

Sodium hydride (130 mg, 3.25 mmol, 1.11 equiv, 60%) was added in several batches to a solution of 3-(dimethylamino)phenol (400 mg, 2.92 mmol, 1.00 equiv) in tetrahydrofuran (15 mL). The mixture was stirred at 0° C. for 30 min then ditrichloromethyl carbonate (296.74 mg, 1.00 mmol, 0.34 equiv) was added in several batches to the mixture at 0° C. The resulting solution was stirred for 4 h at 50° C. and used in the next step without any purification
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
296.74 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH3:12])[C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.C(OC(Cl)(Cl)Cl)([O:15][C:16](Cl)(Cl)[Cl:17])=O>O1CCCC1>[C:16]([Cl:17])(=[O:15])[O:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([N:4]([CH3:12])[CH3:3])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mg
Type
reactant
Smiles
CN(C=1C=C(C=CC1)O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
296.74 mg
Type
reactant
Smiles
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 4 h at 50° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
used in the next step without any purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(OC1=CC(=CC=C1)N(C)C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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